5-Phenylfuro[2,3-d]pyrimidin-4-amine
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Overview
Description
5-Phenylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antifolate, antitumor, anticancer, and antiviral properties . The structure of this compound consists of a furan ring fused to a pyrimidine ring, with an amino group at the 4-position and a phenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylfuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of ethyl 3-amino-5-phenylfuran-2-carboxylate with various reagents. One common method includes the reaction of ethyl 3-amino-5-phenylfuran-2-carboxylate with benzoyl isothiocyanate in the presence of dry acetone to yield an intermediate compound, which is then cyclized using sodium ethoxide to form 2,3-dihydro-6-phenyl-2-thioxofuro[3,2-d]pyrimidin-4(1H)-one . This intermediate can be further alkylated using benzyl chloride to obtain 2-(benzylthio)-6-phenylfuro[3,2-d]pyrimidin-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Phenylfuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can be synthesized through cyclization reactions involving ethyl 3-amino-5-phenylfuran-2-carboxylate and various reagents.
Common Reagents and Conditions
Benzoyl Isothiocyanate: Used in the initial reaction with ethyl 3-amino-5-phenylfuran-2-carboxylate.
Sodium Ethoxide: Used for cyclization to form the furo[3,2-d]pyrimidine ring.
Benzyl Chloride: Used for alkylation of the intermediate compound.
Major Products
2,3-Dihydro-6-phenyl-2-thioxofuro[3,2-d]pyrimidin-4(1H)-one: An intermediate in the synthesis of this compound.
2-(Benzylthio)-6-phenylfuro[3,2-d]pyrimidin-4-one: A product obtained from the alkylation of the intermediate compound.
Scientific Research Applications
5-Phenylfuro[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Phenylfuro[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as folic acid cycle enzymes. The compound acts as an inhibitor of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound can disrupt the folic acid cycle, leading to the inhibition of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
5-Phenylfuro[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through the inhibition of protein kinases.
Pyrido[2,3-d]pyrimidine: Exhibits anticancer potential by inhibiting protein kinases.
Quinazoline: Another fused pyrimidine derivative with diverse biological activities, including anticancer properties.
The uniqueness of this compound lies in its specific structure, which combines a furan ring with a pyrimidine ring, and its potential to inhibit folic acid cycle enzymes, making it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C12H9N3O |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-phenylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9N3O/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15) |
InChI Key |
QZEZNWUIKTXXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=NC=NC(=C23)N |
Origin of Product |
United States |
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